4-hydroxy-2,7,7,9-tetramethyl-3,4,6,8-tetrahydro-1H-pyrido[3,4-b]indol-5-one
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Overview
Description
5H-pyrido[3,4-b]indol-5-one, 1,2,3,4,6,7,8,9-octahydro-4-hydroxy-2,7,7,9-tetramethyl- is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and drugs, playing crucial roles in cell biology and exhibiting a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 5H-pyrido[3,4-b]indol-5-one, 1,2,3,4,6,7,8,9-octahydro-4-hydroxy-2,7,7,9-tetramethyl-, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the synthesis might include additional steps to introduce the hydroxy and tetramethyl groups.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Indole derivatives undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles.
Reduction: Reduction reactions can convert indole derivatives to tetrahydroindoles.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole derivatives typically yields oxindoles, while reduction can produce tetrahydroindoles .
Scientific Research Applications
5H-pyrido[3,4-b]indol-5-one, 1,2,3,4,6,7,8,9-octahydro-4-hydroxy-2,7,7,9-tetramethyl- has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cell signaling and interactions.
Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of many derivatives.
Oxindole: An oxidized form of indole.
Tetrahydroindole: A reduced form of indole.
Properties
CAS No. |
66842-72-6 |
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Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
4-hydroxy-2,7,7,9-tetramethyl-3,4,6,8-tetrahydro-1H-pyrido[3,4-b]indol-5-one |
InChI |
InChI=1S/C15H22N2O2/c1-15(2)5-9-13(11(18)6-15)14-10(17(9)4)7-16(3)8-12(14)19/h12,19H,5-8H2,1-4H3 |
InChI Key |
YVRHPUSRCNBYDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(N2C)CN(CC3O)C)C |
Origin of Product |
United States |
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